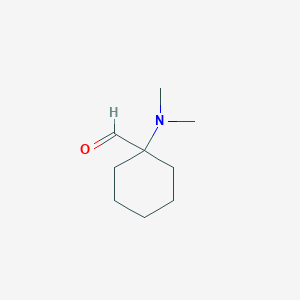
2-(2-アミノフェニル)-N,N-ジメチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminophenyl)-N,N-dimethylacetamide (APDMA) is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been synthesized using a variety of methods, and is used in many laboratory experiments. APDMA has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.
科学的研究の応用
抗がん研究
2-(2-アミノフェニル)誘導体に関連する化合物は、その抗がん特性について研究されています。 たとえば、2-アミノフェニルベンゾイミダゾールとのルテニウム錯体は、興味深い抗がん特性を示しています .
神経保護剤
2-アミノフェニルベンゾチアゾールの誘導体は、リルーゾールなどの薬剤に見られるように、神経保護効果を含む有意な薬理学的活性を示すことが関連付けられています .
抗菌剤
2-(2-アミノフェニル)ベンゾチアゾールのホスフィネート誘導体は、強力な抗菌剤として合成および評価されています .
抗酸化剤
上記と同じホスフィネート誘導体は、その抗酸化特性についても評価されています .
固相合成アプリケーション
将来の方向性
While specific future directions for “2-(2-aminophenyl)-N,N-dimethylacetamide” are not available, research into similar compounds like 2-aminobenzothiazoles is ongoing. These compounds have shown potential in various applications in synthetic organic chemistry and biological fields due to their potent pharmacological activities .
生化学分析
Biochemical Properties
2-(2-aminophenyl)-N,N-dimethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and gene expression. Additionally, 2-(2-aminophenyl)-N,N-dimethylacetamide may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 2-(2-aminophenyl)-N,N-dimethylacetamide on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDACs can lead to alterations in the acetylation status of histones, thereby affecting gene expression . This compound may also impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 2-(2-aminophenyl)-N,N-dimethylacetamide exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histone proteins . This inhibition can result in the activation or repression of specific genes, depending on the context. Additionally, 2-(2-aminophenyl)-N,N-dimethylacetamide may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-aminophenyl)-N,N-dimethylacetamide in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(2-aminophenyl)-N,N-dimethylacetamide in in vitro and in vivo studies has demonstrated sustained effects on cellular functions, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-(2-aminophenyl)-N,N-dimethylacetamide vary with different dosages in animal models. At lower doses, it has been observed to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in cellular functions and potential damage to tissues. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-(2-aminophenyl)-N,N-dimethylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with HDACs can influence the acetylation status of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell. Additionally, this compound may be involved in pathways related to amino acid metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-(2-aminophenyl)-N,N-dimethylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes, which determine its ability to penetrate and accumulate in specific cellular compartments.
Subcellular Localization
2-(2-aminophenyl)-N,N-dimethylacetamide exhibits specific subcellular localization patterns that are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDACs suggests a nuclear localization, where it can modulate chromatin structure and gene expression. Additionally, the compound may localize to other subcellular regions, such as the cytoplasm or mitochondria, depending on its interactions with other biomolecules.
特性
IUPAC Name |
2-(2-aminophenyl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJSFPAIYHSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512275 |
Source


|
| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86162-60-9 |
Source


|
| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)


